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meso-Tetra (2-carboxyphenyl) porphine

Cat. No.: B15221857
M. Wt: 790.8 g/mol
InChI Key: GQUMTQCSESILQU-UHFFFAOYSA-N
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Description

meso-Tetra (2-carboxyphenyl) porphine (CAS 70152-55-5) is a synthetic A4-type porphyrin derivative of significant interest in advanced materials research. This free-base porphyrin, characterized by its four carboxylic acid functional groups in the ortho position on each phenyl ring, is provided as a mixture of atropisomers . The molecular weight is 790.77 g/mol with the formula C48H30N4O8 . Its primary research value lies in its application as a key building block for constructing complex molecular architectures. The carboxylic acid groups act as coordination sites, making this porphyrin a versatile ligand for creating Metal-Organic Frameworks (MOFs) and other porous coordination polymers with tailored properties . Furthermore, these pendant carboxylic acid groups can function as proton relays, which is a critical feature in the development of molecular electrocatalysts, particularly for reactions like oxygen reduction . Researchers also utilize its esterified derivative, the tetramethyl ester, as a precursor for synthesizing specialized "picket fence" porphyrins and for studying catalytic processes such as the electrochemical reduction of carbon dioxide (CO2) . As a specialty chemical, it is recommended for experienced researchers working in the fields of synthetic porphyrin chemistry, electrocatalysis, and the design of functional nanostructured materials. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H30N4O8 B15221857 meso-Tetra (2-carboxyphenyl) porphine

Properties

Molecular Formula

C48H30N4O8

Molecular Weight

790.8 g/mol

IUPAC Name

2-[10,15,20-tris(2-carboxyphenyl)-21,23-dihydroporphyrin-5-yl]benzoic acid

InChI

InChI=1S/C48H30N4O8/c53-45(54)29-13-5-1-9-25(29)41-33-17-19-35(49-33)42(26-10-2-6-14-30(26)46(55)56)37-21-23-39(51-37)44(28-12-4-8-16-32(28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-11-3-7-15-31(27)47(57)58/h1-24,49,52H,(H,53,54)(H,55,56)(H,57,58)(H,59,60)

InChI Key

GQUMTQCSESILQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7C(=O)O)C8=CC=CC=C8C(=O)O)C=C4)C9=CC=CC=C9C(=O)O)N3)C(=O)O

Origin of Product

United States

Synthetic Methodologies for Meso Tetra 2 Carboxyphenyl Porphine and Its Derivatives

Direct Synthesis Approaches to meso-Tetra(2-carboxyphenyl)porphine

The direct synthesis of meso-substituted porphyrins is typically achieved through the acid-catalyzed condensation of pyrrole (B145914) with a corresponding aldehyde. For meso-tetra(2-carboxyphenyl)porphine, the key precursors are pyrrole and 2-formylbenzoic acid. Two primary methodologies, the Lindsey synthesis and the Adler-Longo method, are commonly adapted for this purpose.

The Lindsey synthesis is a two-step, one-flask procedure performed under mild conditions, which is particularly suitable for preparing sterically hindered porphyrins or those with sensitive functional groups. ufl.edunih.gov The reaction involves the condensation of pyrrole and the aldehyde at room temperature in a high-dilution environment, using an acid catalyst such as trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·OEt₂). ufl.edu This step leads to the formation of a porphyrinogen (B1241876) intermediate. The subsequent addition of an oxidizing agent, typically 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), converts the porphyrinogen to the final porphyrin. ufl.edunih.gov The mild conditions of the Lindsey method help to minimize the formation of tar-like byproducts, which can complicate purification. nih.gov

The Adler-Longo method employs harsher reaction conditions. ufl.edu This approach involves refluxing the aldehyde and pyrrole in a high-boiling solvent, such as propionic acid (bp: 141°C), for a shorter duration. ufl.edumdpi.com The porphyrin product often crystallizes directly from the reaction mixture upon cooling, which simplifies initial isolation. ufl.edu However, the high temperatures can lead to the formation of impurities, including reduced porphyrin species known as chlorins. ufl.eduresearchgate.net

A variation of these methods involves using a mixed-solvent system, such as nitrobenzene (B124822) and propionic acid, which can be heated to moderate temperatures (e.g., 120°C) to control the reaction. scielo.br Regardless of the specific method, the direct condensation approach often results in a mixture of products, necessitating extensive purification. rsc.org

Table 1: Comparison of Direct Synthesis Methodologies

FeatureLindsey SynthesisAdler-Longo Method
Reactants Pyrrole, 2-Formylbenzoic AcidPyrrole, 2-Formylbenzoic Acid
Conditions Room temperature, high dilutionHigh temperature (reflux)
Solvent Dichloromethane (B109758) (CH₂Cl₂)Propionic Acid
Catalyst TFA or BF₃·OEt₂Propionic Acid (serves as solvent and catalyst)
Oxidation Separate step with DDQIn-situ, air oxidation
Yield Generally higher for hindered porphyrins (e.g., 35-40%) ufl.eduVariable, can be lower for sensitive substrates
Advantages Mild conditions, suitable for sensitive groups, fewer byproducts ufl.eduSimpler procedure, rapid reaction, product may crystallize ufl.edu
Disadvantages Requires high dilution, two distinct steps (condensation and oxidation) chem-station.comHarsh conditions, potential for byproduct and chlorin (B1196114) formation ufl.eduresearchgate.net

Functionalization and Derivatization Strategies

The four carboxylic acid groups of meso-tetra(2-carboxyphenyl)porphine serve as versatile handles for a wide range of chemical modifications, allowing for the fine-tuning of its physical and chemical properties.

Esterification of the carboxylic acid groups is a common strategy to improve the solubility of the porphyrin in organic solvents and to provide a protected form of the acid for subsequent reactions. The most common derivative is the tetramethyl ester.

The synthesis of meso-tetra(2-carboxyphenyl)porphine tetramethyl ester is typically achieved through standard esterification reactions, such as Fischer esterification, which involves refluxing the tetra-acid in methanol (B129727) with a catalytic amount of strong acid (e.g., H₂SO₄). This derivative is a distinct compound with its own unique properties and is commercially available as a mixture of atropisomers. scbt.comfrontierspecialtychemicals.com The tetramethyl ester can be used as an intermediate for further functionalization or as the final product in various applications. scbt.com The reverse reaction, hydrolysis of the ester back to the carboxylic acid, can be accomplished by refluxing the ester in a solvent like tetrahydrofuran (B95107) (THF) with an aqueous base such as potassium hydroxide (B78521) (KOH). chemicalbook.com

Table 2: Properties of meso-Tetra(2-carboxyphenyl)porphine Tetramethyl Ester

PropertyValue
Molecular Formula C₅₂H₃₈N₄O₈ scbt.com
Molecular Weight 846.88 g/mol scbt.comfrontierspecialtychemicals.com
Synonyms Tetramethyl 4,4',4'',4'''-(5,10,15,20-porphyrintetrayl)tetrabenzoate scbt.com
Common Use Intermediate for synthesis, proteomics research scbt.com

The carboxylic acid moieties can be readily converted into amides, enabling the attachment of a wide variety of molecules, including amines, peptides, and other functional units. The standard procedure for amide bond formation involves a two-step process. First, the carboxylic acid is "activated," typically by converting it to a more reactive species like an acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate is then reacted with the desired amine to form the amide bond.

Alternatively, modern peptide coupling reagents can be employed to facilitate the reaction directly. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxysuccinimide (NHS) are used to form an active ester intermediate in situ, which then reacts with the amine to yield the amide under mild conditions. acs.org This method is particularly useful when working with sensitive amine substrates. Such strategies have been successfully used to synthesize A₃B-type porphyrins from the related tetra(4-carboxyphenyl)porphine, demonstrating the feasibility of selective and stepwise amide coupling. acs.org The tetramethyl ester can also serve as a starting material for creating amide derivatives. frontierspecialtychemicals.com

One powerful technique for such modifications is the Suzuki-Miyaura cross-coupling reaction . nih.gov This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds. For instance, if the meso-phenyl rings were first functionalized with a halide (e.g., bromine), they could then be coupled with various boronic acids to introduce new aryl or alkyl substituents. This strategy has been employed to create sterically demanding "bis-pocket" porphyrins by adding phenyl groups to the ortho-positions of the meso-phenyl rings after the porphyrin macrocycle has been formed. nih.gov Other modifications could include the introduction of metal complexes onto the phenyl rings, which can impart catalytic or photophysical properties to the final assembly. rsc.org

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purification of porphyrins is often challenging due to their strong color, tendency to aggregate, and the presence of closely related impurities. A multi-step approach combining several techniques is typically required.

Chromatography is the most common and effective method for porphyrin purification.

Column Chromatography: Silica gel or alumina (B75360) are standard stationary phases. The choice of eluent is critical. For polar compounds like meso-tetra(2-carboxyphenyl)porphine, solvent mixtures with varying polarities are necessary. A ternary mixture of a nonpolar solvent (like dichloromethane or chloroform), a more polar solvent (like acetone (B3395972) or methanol), and a small amount of acid (like acetic acid) is often effective at separating porphyrins with different numbers of carboxylic acid groups. scielo.br

Adsorption Chromatography: Before column separation, the crude product can be adsorbed onto a solid support like Florisil or fuller's earth to remove major impurities and polymeric byproducts. scielo.brscribd.com

Thin Layer Chromatography (TLC): TLC is essential for monitoring the progress of the synthesis and for developing an optimal solvent system for column chromatography. scielo.brwpi.edu

Recrystallization and Precipitation are used for initial purification and for obtaining high-purity final products. After synthesis via the Adler-Longo method, the crude porphyrin may precipitate from the reaction mixture. ufl.edu Further purification can be achieved by recrystallizing the product from a suitable solvent mixture, such as chloroform/acetone. chemicalbook.com Adjusting the pH can also be used as a purification strategy; the porphyrin can be precipitated from a basic solution by adding acid. chemicalbook.com

Table 3: Example Solvent Systems for Porphyrin Purification

TechniqueSolvent SystemTarget PorphyrinsReference
Column ChromatographyDichloromethane/Acetone/Acetic Acidmeso-substituted carboxy- and nitro-phenyl porphyrins scielo.br
Column ChromatographyChloroform/HexaneGeneral meso-substituted porphyrins chemicalbook.com
RecrystallizationChloroform/Acetone (3:7 v/v)Tetra-acid substituted porphyrins chemicalbook.com

Conformational Analysis and Atropisomerism in Meso Tetra 2 Carboxyphenyl Porphine

Theoretical Framework of Porphyrin Macrocycle Distortion and Planarity

The porphyrin macrocycle, a fully conjugated system composed of four pyrrole (B145914) rings linked by methine bridges, exhibits a strong tendency towards planarity to maximize π-electron delocalization. However, this ideal planar conformation is often perturbed by steric interactions between bulky meso-substituents and the β-hydrogens of the pyrrole rings. In the case of meso-tetra(2-carboxyphenyl)porphine, the presence of four carboxyphenyl groups at the ortho position induces significant steric strain that forces the porphyrin core to deviate from planarity.

These distortions can be described by several common modes, including saddling, ruffling, and doming. In a saddled conformation, two opposite pyrrole rings are tilted upwards while the other two are tilted downwards. A ruffled conformation involves a more complex twisting of the pyrrole rings, leading to a wave-like distortion of the macrocycle. Doming occurs when the entire porphyrin core adopts a concave or convex shape. The specific type and degree of distortion are influenced by factors such as the size and nature of the meso-substituents, the central metal ion (if present), and the surrounding environment (e.g., solvent, crystal packing forces). For ortho-substituted tetraphenylporphyrins, a combination of these distortion modes is often observed to alleviate the steric strain.

Stereochemical Considerations of Ortho-Substituted Phenyl Rings

The key to understanding the unique stereochemistry of meso-tetra(2-carboxyphenyl)porphine lies in the restricted rotation of the four ortho-substituted phenyl rings. The steric clash between the carboxylic acid groups and the adjacent β-pyrrole hydrogens creates a high energy barrier to rotation around the C-C single bond connecting the phenyl ring to the meso-carbon of the porphyrin. This hindered rotation gives rise to atropisomerism, a form of stereoisomerism resulting from restricted rotation about a single bond, where the rotational barrier is high enough to allow for the isolation of the different conformers, known as atropisomers.

For a tetra-ortho-substituted porphyrin like meso-tetra(2-carboxyphenyl)porphine, there are four possible atropisomers, arising from the different orientations of the carboxyphenyl groups with respect to the plane of the porphyrin macrocycle. These are conventionally named based on the arrangement of the ortho-substituents above (α) or below (β) the porphyrin plane:

α,α,α,α (or α⁴): All four carboxyphenyl groups are on the same side of the porphyrin plane.

α,α,α,β: Three carboxyphenyl groups are on one side, and one is on the opposite side.

α,α,β,β (cis): Two adjacent carboxyphenyl groups are on one side, and the other two are on the opposite side.

α,β,α,β (trans): Two opposite carboxyphenyl groups are on one side, and the other two are on the opposite side.

The relative stability and population of these atropisomers are governed by the steric and electronic interactions between the carboxyphenyl groups and the porphyrin core.

Characterization of Atropisomers and Their Interconversion Dynamics

The characterization and differentiation of the atropisomers of ortho-substituted tetraphenylporphyrins are most commonly achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. The different spatial arrangements of the phenyl rings in each atropisomer lead to distinct chemical environments for the protons on the porphyrin macrocycle, particularly the β-pyrrole protons, and the protons of the phenyl rings themselves.

For instance, in the highly symmetric α⁴ and α,β,α,β isomers, all eight β-pyrrole protons are chemically equivalent and would be expected to show a single signal in the ¹H NMR spectrum. In contrast, the lower symmetry of the α,α,α,β and cis-α,α,β,β isomers results in multiple signals for the β-pyrrole protons, reflecting their different chemical environments. The specific chemical shifts and splitting patterns of these signals provide a fingerprint for each atropisomer.

The interconversion between atropisomers is a dynamic process that can be studied using variable-temperature NMR. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the rate of rotation of the phenyl rings and calculate the activation energy for this process. This energy barrier to rotation is a direct measure of the stability of the atropisomers. For many ortho-substituted tetraphenylporphyrins, this barrier is sufficiently high to allow for the isolation of individual atropisomers at or near room temperature.

Influence of Solvent and Temperature on Conformational Equilibria

The equilibrium distribution of the atropisomers of meso-tetra(2-carboxyphenyl)porphine is expected to be sensitive to both solvent and temperature. The polarity and hydrogen-bonding capabilities of the solvent can influence the relative stabilities of the atropisomers by solvating the carboxylic acid groups to different extents. For example, a polar, protic solvent might favor atropisomers where the carboxylic acid groups are more exposed and can readily form hydrogen bonds with the solvent molecules.

Temperature has a direct effect on the kinetics of interconversion between the atropisomers. At low temperatures, the rotation of the phenyl rings is slow on the NMR timescale, and distinct signals for each atropisomer can be observed. As the temperature is increased, the rate of rotation increases. If the temperature is high enough to overcome the rotational energy barrier, the atropisomers will interconvert rapidly, leading to a coalescence of the distinct NMR signals into a time-averaged spectrum. This dynamic behavior can be used to study the thermodynamics of the conformational equilibrium and determine the relative energies of the different atropisomers. While these general principles are well-established for ortho-substituted porphyrins, specific studies detailing the solvent and temperature effects on the conformational equilibria of meso-tetra(2-carboxyphenyl)porphine are not extensively documented.

Coordination Chemistry of Meso Tetra 2 Carboxyphenyl Porphine Complexes

Metalation Reactions and Complex Formation

The formation of metalloporphyrin complexes with meso-Tetra(2-carboxyphenyl)porphine involves two primary sites for coordination: the central porphyrin core and the peripheral carboxylic acid groups.

The central N4-donor cavity of the porphyrin macrocycle readily incorporates a variety of metal ions. The insertion of these ions modifies the electronic properties, geometry, and reactivity of the molecule.

Fe(III) Complexes : The synthesis of Iron(III) meso-tetra(2-carboxyphenyl)porphine chloride has been accomplished and studied as a soluble electrocatalyst. researchgate.net In this complex, the iron ion is coordinated within the porphyrin core. The key feature of this complex is the strategic positioning of the ortho-carboxylate groups, which are located to act as proton delivery relays to the iron center, significantly enhancing the selectivity of the oxygen reduction reaction (ORR). researchgate.net This demonstrates how the ortho-positioning of the functional groups directly influences the catalytic activity at the metal center.

Zn(II) and Cu(II) Complexes : The synthesis and redox properties of Zinc(II) and Copper(II) complexes have been studied using a derivative, 5,10,15,20-Tetrakis(α,α,α,α-o-(N-tert-butylcarbamoyl)phenyl)porphyrin, where the carboxylic acid is converted to an amide. frontierspecialtychemicals.com This work highlights the successful incorporation of these divalent metals into the core of the sterically hindered ortho-substituted porphyrin.

Pt(II) and Pd(II) Complexes : While platinum and palladium complexes of carboxyphenyl porphyrins are widely used in applications like oxygen sensing and the formation of metal-organic frameworks (MOFs), specific literature detailing the direct metalation of meso-Tetra(2-carboxyphenyl)porphine with Pt(II) and Pd(II) is less common compared to its para-isomer. The significant steric hindrance caused by the four ortho-carboxylic acid groups presents a challenge for the insertion of these metals, which typically requires more forcing reaction conditions.

The four carboxylic acid groups on the periphery of the molecule offer secondary coordination sites. These groups can bind to metal ions or other ligands, leading to the formation of extended structures like coordination polymers or metal-organic frameworks (MOFs). In the case of the Iron(III) meso-tetra(2-carboxyphenyl)porphine chloride electrocatalyst, the carboxylic acid groups are not coordinated to an external species but instead play a crucial intramolecular role. researchgate.net They are positioned to act as proton relays, facilitating the selective reduction of oxygen to water at the iron center. researchgate.net This internal functionality is a direct consequence of the ortho-positioning of the carboxyl groups, a feature not available to the para-isomer, which is a much less selective catalyst. researchgate.net

Structural Elucidation of Metalloporphyrin Complexes

The structural analysis of metallated meso-Tetra(2-carboxyphenyl)porphine is essential for understanding its properties and designing materials with specific functions.

meso-Tetra(2-carboxyphenyl)porphine and its metallated derivatives are valuable building blocks, known as linkers, for constructing metal-organic frameworks (MOFs). These frameworks are crystalline materials where metal ions or clusters are connected by organic ligands. The porphyrin's geometry and the position of its carboxylic acid groups dictate the resulting framework's topology. Recently, ultrathin anionic MOF nanosheets have been designed and synthesized using this porphyrin ligand. frontierspecialtychemicals.com These nanosheets, with an average thickness of 10 nm, demonstrate the capability of the ortho-substituted porphyrin to form extended, two-dimensional crystalline structures. frontierspecialtychemicals.com

Detailed single-crystal X-ray diffraction data provides precise information on the coordination environment of the central metal ion, including bond lengths and angles. For metalloporphyrins, the central metal ion typically adopts a square planar or square pyramidal geometry. The planarity of the porphyrin macrocycle can be distorted upon metalation or due to steric strain from peripheral substituents. However, specific single-crystal X-ray diffraction data detailing the coordination geometries and bond lengths for metallated complexes of meso-Tetra(2-carboxyphenyl)porphine are not as readily available in the literature as for the less sterically hindered meso-Tetra(4-carboxyphenyl)porphine (B77598) isomer. The significant steric crowding from the four ortho-carboxy groups can lead to unique structural features, such as a more distorted porphyrin core, which would be revealed by such studies.

Redox Properties of Metallated meso-Tetra(2-carboxyphenyl)porphine Systems

The redox behavior of these metalloporphyrins is fundamental to their application in catalysis and sensing. The electrochemical properties are influenced by the central metal ion and the peripheral substituents.

The Iron(III) complex of meso-Tetra(2-carboxyphenyl)porphine has been studied for its role as an electrocatalyst in the oxygen reduction reaction (ORR). researchgate.net Cyclic voltammetry studies show that the complex is highly selective for the four-electron reduction of O₂ to H₂O, avoiding the significant formation of hydrogen peroxide. researchgate.net This high selectivity is attributed to the proton-donating capability of the nearby carboxylic acid groups. Under kinetically controlled conditions, the catalyst was found to have a high turnover frequency (TOF), highlighting its efficiency. researchgate.net

The redox properties for Zn(II) and Cu(II) complexes of the related amide derivative, 5,10,15,20-Tetrakis(α,α,α,α-o-(N-tert-butylcarbamoyl)phenyl)porphyrin, have also been investigated, indicating that the electronic nature of the central metal continues to dictate the redox potentials of these sterically crowded porphyrins. frontierspecialtychemicals.com

Table 1: Electrocatalytic Properties of Iron(III) meso-tetra(2-carboxyphenyl)porphine chloride

Property Value/Observation Source
Reaction Oxygen Reduction Reaction (ORR) researchgate.net
Selectivity High selectivity for 4e⁻ reduction of O₂ to H₂O researchgate.net
Turnover Frequency (TOF) 200 s⁻¹ (at -0.4 V vs Cp₂Fe⁺/⁰) researchgate.net
Key Feature ortho-Carboxylate groups act as intramolecular proton relays researchgate.net
Table 2: Mentioned Chemical Compounds
Compound Name Abbreviation
meso-Tetra(2-carboxyphenyl)porphine o-TCPP
Iron(III) meso-tetra(2-carboxyphenyl)porphine chloride
Zinc(II) 5,10,15,20-Tetrakis(α,α,α,α-o-(N-tert-butylcarbamoyl)phenyl)porphyrin
Copper(II) 5,10,15,20-Tetrakis(α,α,α,α-o-(N-tert-butylcarbamoyl)phenyl)porphyrin
Platinum(II) Pt(II)
Palladium(II) Pd(II)
Zinc(II) Zn(II)
Iron(III) Fe(III)

Advanced Spectroscopic and Photophysical Characterization of Meso Tetra 2 Carboxyphenyl Porphine Systems

Electronic Absorption and Emission Spectroscopy (Beyond Basic Identification)

The electronic spectrum of a porphyrin is dominated by transitions within its extensive π-conjugated macrocycle. For m-T2CPP, these transitions provide a sensitive probe into its molecular environment and excited state dynamics.

The UV-visible absorption spectrum of m-T2CPP, like other tetraphenylporphyrin (B126558) derivatives, is defined by two principal features: an extremely intense Soret band (or B-band) in the near-UV region and a series of weaker absorptions in the visible region known as Q-bands.

The Soret band, typically observed around 415-420 nm, arises from a strongly allowed π-π* transition from the ground state (S₀) to the second excited singlet state (S₂). The Q-bands, which appear in the 500–700 nm range, correspond to a quasi-forbidden π-π* transition from the ground state to the first excited singlet state (S₁). Due to the D₂h symmetry of the free-base porphyrin core, this transition is split, resulting in four distinct Q-bands, often labeled Qy(1,0), Qy(0,0), Qx(1,0), and Qx(0,0).

Perturbations in the local environment of the porphyrin macrocycle can induce significant shifts in the position and intensity of these bands. Key factors include:

pH and Protonation: The protonation state of the inner nitrogen atoms of the porphyrin core dramatically alters the electronic spectrum. In acidic media, protonation of the imino nitrogens to form the dication (H₄T2CPP²⁺) changes the symmetry of the molecule to D₄h. This simplifies the Q-band structure, typically reducing it to two bands, and causes a red-shift in the Soret band. For instance, the Soret band of a related carboxylated porphyrin shifts from approximately 419 nm to 446 nm upon protonation.

Solvent Polarity: The polarity of the solvent can influence the electronic transitions, though often to a lesser extent than protonation. Hydrogen bonding interactions between the solvent and the carboxyl groups or the central nitrogen atoms can lead to solvatochromic shifts.

Aggregation: Porphyrin molecules, particularly in aqueous solutions, have a strong tendency to aggregate via π-π stacking and van der Waals interactions. This aggregation leads to excitonic coupling between the transition dipoles of adjacent porphyrin units. Depending on the geometry of the aggregate (e.g., face-to-face H-aggregates or edge-to-edge J-aggregates), the Soret band can be blue-shifted or red-shifted, respectively, and is often accompanied by significant band broadening.

Table 1: Typical Electronic Absorption Bands for meso-Tetra(carboxyphenyl)porphine Derivatives in Neutral Solution

BandTransitionApproximate Wavelength (nm)
Soret (B)S₀ → S₂415 - 420
Qy(1,0)S₀ → S₁~515
Qy(0,0)S₀ → S₁~550
Qx(1,0)S₀ → S₁~590
Qx(0,0)S₀ → S₁~645

Upon absorption of light, m-T2CPP can dissipate the excess energy through radiative pathways, namely fluorescence and phosphorescence. The efficiency of these processes is quantified by the quantum yield (Φ), which is the ratio of photons emitted to photons absorbed.

Fluorescence Quantum Yield (Φ_F): Fluorescence is the spin-allowed emission from the first excited singlet state (S₁) to the ground state (S₀). Free-base porphyrins are typically characterized by moderate to high fluorescence quantum yields. For the closely related meso-tetra(4-carboxyphenyl)porphine (B77598) (m-T4CPP), fluorescence quantum yields (Φ_F) in the range of 0.08 to 0.10 have been reported in aqueous buffer. researchgate.net These values are influenced by the molecular environment, with factors such as aggregation and binding to other molecules often leading to fluorescence quenching (a decrease in Φ_F).

Phosphorescence Quantum Yield (Φ_P): Phosphorescence is the spin-forbidden emission from the first excited triplet state (T₁) to the ground state (S₀). In free-base porphyrins like m-T2CPP, the efficiency of intersystem crossing (ISC) from the S₁ to the T₁ state is relatively low, resulting in very weak phosphorescence at room temperature. Consequently, the phosphorescence quantum yield is typically negligible. However, the introduction of a heavy metal atom (e.g., platinum or palladium) into the porphyrin core significantly enhances spin-orbit coupling. This dramatically increases the ISC rate, populating the triplet state more efficiently and leading to strong phosphorescence. For example, the platinum(II) complex of m-T4CPP exhibits a strong phosphorescence emission at 660 nm with a quantum yield of 35% (0.35) in deaerated dichloromethane (B109758). researchgate.net

Table 2: Representative Luminescence Quantum Yields for Tetracarboxyphenyl Porphyrin Systems

CompoundParameterValueConditions
m-T4CPP (free base)Fluorescence (Φ_F)~0.08 - 0.10Aqueous Buffer researchgate.net
m-T2CPP (free base)Phosphorescence (Φ_P)Very low / NegligibleRoom Temperature
Pt(II)-m-T4CPPPhosphorescence (Φ_P)0.35Deaerated CH₂Cl₂ researchgate.net

The excited state lifetime (τ) is the average time a molecule spends in an excited state before returning to the ground state. This parameter is crucial for understanding the kinetics of photophysical and photochemical processes.

Fluorescence Lifetime (τ_F): The lifetime of the S₁ state is typically in the nanosecond (ns) range for free-base porphyrins. Time-resolved fluorescence spectroscopy measurements on m-T4CPP monomers in aqueous solution have reported fluorescence lifetimes of approximately 8.7 to 9.0 ns. researchgate.net When the porphyrin forms dimers or larger aggregates, the lifetime is often observed to decrease due to the introduction of new non-radiative decay pathways. For instance, dimers of tetra(carboxyphenyl)porphine have shown a shorter lifetime of around 5.1 ns. researchgate.net

Phosphorescence Lifetime (τ_P): The lifetime of the T₁ state is significantly longer than the S₁ state due to the spin-forbidden nature of the T₁→S₀ transition. For free-base porphyrins, the triplet lifetime can be on the order of microseconds (µs) to milliseconds (ms), but its measurement is often complicated by the low population of the T₁ state. In heavy-atom-containing metalloporphyrins, where the T₁ state is efficiently populated, the phosphorescence lifetime is a more readily measurable and prominent characteristic. The phosphorescence lifetime of Pt(II)-m-T4CPP, for example, has been measured to be 75 µs in a deaerated solution. researchgate.net This long lifetime makes such compounds highly sensitive to quenching by molecular oxygen, a property exploited in oxygen sensing applications. researchgate.netfrontierspecialtychemicals.com

Table 3: Typical Excited State Lifetimes for Tetracarboxyphenyl Porphyrin Systems

CompoundParameterValueConditions
m-T4CPP Monomer (free base)Fluorescence (τ_F)8.7 - 9.0 nsAqueous Buffer researchgate.net
m-T4CPP Dimer (free base)Fluorescence (τ_F)~5.1 nsAqueous Buffer researchgate.net
Pt(II)-m-T4CPPPhosphorescence (τ_P)75 µsDeaerated CH₂Cl₂ researchgate.net

Vibrational Spectroscopy for Structural and Interaction Analysis

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Resonance Raman spectroscopy, provide detailed information about the molecular structure, bonding, and non-covalent interactions of m-T2CPP.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. It is particularly useful for identifying specific functional groups. In m-T2CPP, the four carboxyl groups at the ortho positions of the meso-phenyl rings give rise to distinct and informative vibrational bands.

The most prominent vibration of the carboxyl group is the C=O stretching mode, which typically appears as a strong band in the region of 1680-1725 cm⁻¹ for carboxylic acid dimers. researchgate.net The exact position is sensitive to hydrogen bonding; stronger hydrogen bonding networks, as might be expected in the solid state, tend to shift this band to lower wavenumbers. Another key vibration is the O-H stretch, which is usually a very broad band centered around 3000 cm⁻¹. Other important bands include the C-O stretching and O-H in-plane bending vibrations, which often couple and appear in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions. The disappearance or significant shift of the C=O stretching band upon interaction with metal ions or surfaces can be used to confirm coordination or binding via the carboxylate groups. researchgate.net

Table 4: Key FT-IR Vibrational Frequencies for Carboxylated Porphyrins

Wavenumber (cm⁻¹)Vibrational Mode Assignment
~3315N-H Stretch (Porphyrin Core)
~3000 (broad)O-H Stretch (Carboxyl Group)
~1700C=O Stretch (Carboxyl Group) researchgate.net
~1605C=C Stretch (Benzene Ring) researchgate.net
~1400C=N Stretch (Porphyrin Core) researchgate.net
~1270C-O Stretch / O-H Bend (Carboxyl Group) researchgate.net
~965N-H In-plane Bend (Porphyrin Core)

Resonance Raman (RR) spectroscopy is a powerful technique where the wavelength of the excitation laser is tuned to coincide with an electronic absorption band of the molecule (e.g., the Soret or a Q-band). This results in a selective and dramatic enhancement of the Raman signals for vibrational modes that are coupled to the electronic transition. For porphyrins, this allows the vibrations of the π-conjugated macrocycle to be studied with high sensitivity and with minimal interference from surrounding molecules or solvent.

Excitation into the Soret band of m-T2CPP enhances totally symmetric vibrational modes, providing detailed information on the structure of the porphyrin core in its ground electronic state. The high-frequency region (1300-1650 cm⁻¹) of the RR spectrum is particularly informative and contains several marker bands that are sensitive to the core size, spin state, and coordination state of the central metal (if present). These bands arise from stretching modes of the Cα-Cβ, Cβ-Cβ, and Cα-Cₘ bonds of the pyrrole (B145914) rings and methine bridges. Analysis of these modes reveals that upon photoexcitation, the porphyrin core undergoes structural relaxation primarily along these coordinates. rsc.org

Table 5: Prominent Resonance Raman Bands and Assignments for the Tetraphenylporphyrin Core (Soret Excitation)

Wavenumber (cm⁻¹)Vibrational Mode AssignmentDescription
~1550 - 1575ν₂ (B₁g)Cβ-Cβ stretch
~1450 - 1460ν₃ (A₁g)Cα-Cₘ stretch (symmetric)
~1360 - 1370ν₄ (A₁g)Pyrrole half-ring stretch (Cα-N symmetric)
~1230 - 1245ν₁ (A₁g)Cₘ-Ph stretch
~1000 - 1015ν₅ (A₁g)Pyrrole breathing

Note: Assignments and wavenumbers are based on studies of related tetraphenylporphyrin derivatives and may vary slightly for m-T2CPP. rsc.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights (Beyond Basic Identification)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural and dynamic analysis of meso-tetra(2-carboxyphenyl)porphine. The substitution at the ortho position of the phenyl rings introduces significant steric hindrance, leading to the phenomenon of atropisomerism, where different rotational isomers can be isolated.

Due to the restricted rotation around the single bond connecting the phenyl groups to the porphyrin core, four distinct atropisomers of meso-tetra(2-carboxyphenyl)porphine can exist. These isomers are designated based on the orientation of the carboxyphenyl groups relative to the porphyrin plane: α,α,α,α (all four substituents on the same side), α,α,α,β (three on one side, one on the other), α,α,β,β-cis, and α,α,β,β-trans.

¹H NMR spectroscopy is instrumental in identifying and quantifying these atropisomers. The protons of the pyrrole rings (β-protons) and the phenyl groups exhibit distinct chemical shifts for each atropisomer due to the different magnetic environments created by the anisotropic effect of the porphyrin ring current and the varied spatial arrangement of the carboxyphenyl substituents. While specific ¹H NMR data for the complete set of isolated atropisomers of meso-tetra(2-carboxyphenyl)porphine are not extensively reported, analogous studies on other ortho-substituted tetraphenylporphyrins provide valuable insights. For instance, the β-pyrrole protons in different atropisomers typically appear as a set of distinct singlets or doublets in the region of 8.5-9.0 ppm. The phenyl protons will also show complex splitting patterns characteristic of their specific isomeric form.

Dynamic NMR (DNMR) studies, involving variable temperature experiments, are crucial for understanding the rotational dynamics of the carboxyphenyl groups. By monitoring the coalescence of the NMR signals corresponding to the different atropisomers as the temperature is increased, it is possible to determine the energy barrier for rotation around the phenyl-porphyrin bond. This provides quantitative data on the conformational stability of the atropisomers.

Expected ¹H NMR Chemical Shift Ranges for Atropisomers of meso-Tetra(2-carboxyphenyl)porphine in a Non-aggregating Solvent.
Proton TypeExpected Chemical Shift (ppm)Expected MultiplicityNotes
β-Pyrrole Protons8.5 - 9.0Singlets/DoubletsMultiple signals corresponding to different atropisomers.
Phenyl Protons7.5 - 8.5MultipletsComplex patterns due to restricted rotation and inter-ring interactions.
NH Protons-2.5 to -3.0Singlet (broad)Located in the shielding region of the porphyrin ring current.
COOH ProtonVariable (typically >10)Singlet (broad)Position is highly dependent on solvent and concentration.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is an essential technique for confirming the molecular weight and elucidating the fragmentation pathways of meso-tetra(2-carboxyphenyl)porphine. Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed to minimize fragmentation during the ionization process, allowing for the accurate determination of the molecular ion peak.

For meso-tetra(2-carboxyphenyl)porphine (C₄₈H₃₀N₄O₈), the expected monoisotopic mass is approximately 790.21 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Tandem mass spectrometry (MS/MS) is particularly valuable for probing the fragmentation pathways. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. While a detailed fragmentation study specifically for meso-tetra(2-carboxyphenyl)porphine is not widely published, general fragmentation patterns for tetraphenylporphyrin derivatives have been established. Common fragmentation pathways include:

Loss of Carboxyl Groups: The primary fragmentation is often the sequential loss of the four carboxyl groups (-COOH) as CO₂ and H₂O or as the entire -COOH radical.

Cleavage of the Phenyl-Porphyrin Bond: Fragmentation can also occur at the bond connecting the carboxyphenyl group to the porphyrin macrocycle, leading to the loss of C₇H₅O₂ fragments.

Porphyrin Ring Fragmentation: At higher collision energies, the porphyrin macrocycle itself can fragment, although this is less common under typical ESI-MS/MS conditions.

The precise fragmentation pattern can provide valuable information about the structure and stability of the molecule and can be used to distinguish it from its isomers.

Common Fragmentation Pathways for meso-Tetra(2-carboxyphenyl)porphine in ESI-MS/MS.
Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossDescription
[M+H]⁺ (791.2)[M+H - CO₂]⁺ (747.2)CO₂ (44)Loss of a carbon dioxide molecule from a carboxyl group.
[M+H]⁺ (791.2)[M+H - H₂O]⁺ (773.2)H₂O (18)Loss of a water molecule.
[M+H]⁺ (791.2)[M+H - COOH]⁺ (746.2)COOH (45)Loss of a carboxyl radical.
[M+H]⁺ (791.2)[M+H - C₇H₅O₂]⁺ (670.2)C₇H₅O₂ (121)Loss of a carboxyphenyl radical.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States in Composites

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides valuable information about the elemental composition, chemical states, and electronic structure of meso-tetra(2-carboxyphenyl)porphine, particularly when it is part of a composite material, such as being adsorbed on a metal oxide surface or integrated into a metal-organic framework (MOF).

A survey XPS spectrum would confirm the presence of carbon, nitrogen, and oxygen. High-resolution spectra of the C 1s, N 1s, and O 1s core levels provide detailed information about the chemical environment of these elements.

The N 1s spectrum of the free-base porphyrin is expected to show two components of equal intensity, corresponding to the iminic (-N=) and pyrrolic (-NH-) nitrogen atoms, typically found around 398 eV and 400 eV, respectively. Upon metallation, these two peaks would merge into a single, more intense peak at an intermediate binding energy, indicating the coordination of the nitrogen atoms to the metal center.

The O 1s spectrum is particularly informative for this molecule due to the carboxyl groups. It is expected to show two main components: one at a lower binding energy corresponding to the carbonyl oxygen (C=O) and another at a higher binding energy for the hydroxyl oxygen (C-OH). The relative intensities and positions of these peaks can change upon deprotonation or coordination to a metal ion or surface.

The C 1s spectrum will be complex, with contributions from the aromatic carbons of the porphyrin and phenyl rings, as well as the carboxyl carbon. Deconvolution of the C 1s peak can help to quantify the different types of carbon environments.

When meso-tetra(2-carboxyphenyl)porphine is part of a composite, for example, with a metal oxide like TiO₂, XPS can reveal the nature of the interaction. Shifts in the binding energies of the N 1s and O 1s peaks of the porphyrin, as well as the metal and oxygen peaks of the substrate, can indicate charge transfer and the formation of chemical bonds at the interface. This information is crucial for understanding the performance of such composites in applications like photocatalysis and sensing.

Typical Binding Energies for meso-Tetra(2-carboxyphenyl)porphine in XPS.
Core LevelFunctional GroupExpected Binding Energy (eV)Notes
N 1sIminic (-N=)~398Two peaks for free-base, one for metalloporphyrin.
Pyrrolic (-NH-)~400
O 1sCarbonyl (C=O)~531-532Sensitive to protonation state and coordination.
Hydroxyl (C-OH)~533-534
C 1sAromatic (C-C, C-H)~284-285Deconvolution needed to resolve different carbon species.
Carboxyl (O=C-O)~288-289

Supramolecular Chemistry and Self Assembly of Meso Tetra 2 Carboxyphenyl Porphine

Hydrogen Bonding Interactions and Directed Assembly

The carboxylic acid groups of meso-Tetra(2-carboxyphenyl)porphine are powerful hydrogen-bonding motifs that drive the self-assembly of the molecule into higher-order structures. In solid-state structures of related carboxyphenyl porphyrins, the self-complementary interaction between two carboxylic acid groups is a primary organizing force, forming robust hydrogen-bonded dimers. nih.gov For instance, the more planar meso-tetra(4-carboxyphenyl)porphine (B77598) (the para isomer) readily forms two-dimensional square grid arrays through these interactions. nih.gov

In contrast, for meso-Tetra(2-carboxyphenyl)porphine, the proximity of the carboxyl groups to the bulky porphyrin core forces the phenyl rings to adopt a significant twist. This non-planar conformation, a result of steric hindrance, prevents the formation of simple, flat, grid-like networks. Instead, it favors more complex, three-dimensional hydrogen-bonded architectures. This porphyrin is known to exist as a mixture of atropisomers—isomers that differ by rotation around a single bond—which further complicates and diversifies the potential self-assembled structures. frontierspecialtychemicals.com The interplay between π-π stacking of the porphyrin cores and the directional nature of the hydrogen bonds leads to highly organized, yet often intricate and interwoven, supramolecular frameworks. nih.govrsc.org

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The tetratopic nature of meso-Tetra(2-carboxyphenyl)porphine, with its four spatially distinct carboxylic acid linkers, makes it an excellent building block for the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). frontierspecialtychemicals.commdpi.comnih.gov

Design Principles and Synthetic Strategies for Porphyrin-Based Framework Solids

The fundamental design principle for porphyrin-based MOFs involves the coordination of the carboxylate groups of the porphyrin linker with metal ions or metal-containing clusters, known as secondary building units (SBUs). sciforum.net This assembly process creates extended, often porous, three-dimensional networks. nih.govresearchgate.net A common synthetic approach is solvothermal synthesis, where the porphyrin linker and a metal salt are heated in a high-boiling-point solvent, leading to the crystallization of the MOF structure. sciforum.net

For porphyrin-based COFs, the strategy involves forming strong covalent bonds (e.g., imine or boronate ester linkages) between porphyrin building blocks and other organic linkers. mdpi.comacs.orgrsc.org This results in highly robust and crystalline materials with permanent porosity. nih.govacs.org The integration of porphyrins into these frameworks imparts unique photophysical and catalytic properties to the resulting materials. mdpi.commdpi.com

A key challenge in synthesizing crystalline porphyrin frameworks is controlling the reaction to achieve a well-ordered structure rather than an amorphous polymer. acs.org For meso-Tetra(2-carboxyphenyl)porphine and its isomers, synthetic conditions such as temperature, solvent, and the use of modulators (competing ligands that control the nucleation and growth rate) are critical for obtaining phase-pure crystalline materials. sciforum.netnih.gov

Topology and Porosity of Self-Assembled Structures

The topology of a MOF describes the underlying network structure defined by the connectivity of its linkers and nodes. Porphyrinic MOFs synthesized from carboxyphenyl isomers exhibit a variety of topologies depending on the linker geometry and the coordination environment of the metal SBU. rsc.org For example, using the related para-isomer, meso-tetra(4-carboxyphenyl)porphine (TCPP), with 12-connected Zirconium (Zr) clusters can result in a face-centered cubic topology known as ftw . acs.org

The specific geometry of the ortho-isomer, meso-Tetra(2-carboxyphenyl)porphine, with its inherent non-planarity, can direct the formation of unique topologies not readily accessible with its flatter isomers. The resulting frameworks can possess significant porosity, with internal surface areas that can exceed 4,000 m²/g in some porphyrin-based MOFs. acs.org These pores and channels can be tailored in size and chemical environment, making them suitable for applications in gas storage and catalysis. rsc.org

Framework NamePorphyrin LinkerMetal Node/SBUTopologyKey FeatureReference
PCN-228meso-tetra(4-carboxyphenyl)porphine derivativeZr₆ clusterftw-aMesoporous with high stability acs.org
PCN-229meso-tetra(4-carboxyphenyl)porphine derivativeZr₆ clusterftw-aVery high porosity and BET surface area (~4619 m²/g) acs.org
PIZA-3meso-tetra(4-carboxyphenyl)porphineMn₃ cluster-Catalytically active in alkane oxidation mdpi.com
Co-Por MOFmeso-tetra(4-carboxyphenyl)porphineCo cluster-Synthesized via a one-step solvothermal method sciforum.net

Influence of Metal Nodes and Linker Orientation on Framework Architecture

The final architecture of a porphyrin-based framework is profoundly influenced by both the metal node and the orientation of the porphyrin linker. The choice of the metal SBU determines the connectivity of the network. For instance, lanthanide ions, with their high coordination numbers and affinity for oxygen-containing ligands, form robust, multinuclear assemblies that act as pillars, creating stable three-dimensional frameworks with channel voids. nih.govresearchgate.net In contrast, paddlewheel-type SBUs, such as those formed with zinc or copper, can lead to layered, two-dimensional structures. rsc.org

The orientation of the carboxylate groups on the phenyl rings is a critical determinant of the framework's dimensionality and structure. While the para-isomer can act as a relatively flat, planar linker leading to 2D sheets or pillared 3D structures, the meta-isomer introduces a different angle, often resulting in polyhedral cages. nih.govresearchgate.net For meso-Tetra(2-carboxyphenyl)porphine, the ortho orientation of the linkers imposes significant geometric constraints. The steric clash between the carboxyl groups and the porphyrin core forces the phenyl rings into a nearly perpendicular orientation relative to the porphyrin plane. This "twisted" conformation can prevent interpenetration of networks and lead to highly open and porous structures that are topologically distinct from those formed by other isomers. researchgate.netrsc.org

Formation of Controlled Nanostructures

Beyond crystalline frameworks, meso-Tetra(2-carboxyphenyl)porphine and its metallated derivatives can self-assemble in solution to form a variety of discrete, controlled nanostructures. This process is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. scispace.comfrontiersin.org

Self-Assembly into Rod-like, Fibrous, or Nanosheet Assemblies

The self-assembly of carboxyphenyl porphyrins in solution can be directed to form specific morphologies. For example, studies on the closely related para-isomer have shown that it can form nanoparticles which can be internalized by cells. nih.govresearchgate.net Metallated versions, such as Pt(II) meso-Tetra(4-carboxyphenyl)porphine, have been observed to form nanostructures like nanofibrous or nanosheet assemblies. frontierspecialtychemicals.com

The formation of these structures is highly dependent on factors like solvent, concentration, pH, and the presence of coordinating metal ions. frontiersin.org For instance, the assembly of Zn(II) meso-Tetra(4-carboxyphenyl)porphine has been utilized to create ZnO nanorods. frontierspecialtychemicals.com While specific studies on the nanostructure formation of the ortho-isomer are less common, the fundamental principles of self-assembly suggest that its unique geometry would lead to distinct morphologies. The steric hindrance of the ortho-carboxyl groups could influence the packing of the porphyrin units, potentially favoring the formation of curved structures or frustrating the growth of extended planar sheets, leading to unique fibrous or rod-like assemblies.

Morphology Control through Surfactant-Assisted Self-Assembly

The aggregation of porphyrins in aqueous media can be significantly influenced by the presence of surfactants. These amphiphilic molecules can form micelles that provide distinct microenvironments, thereby modulating the intermolecular interactions between porphyrin units. While specific studies on the surfactant-assisted self-assembly of meso-Tetra(2-carboxyphenyl)porphine are not extensively documented in peer-reviewed literature, general principles of porphyrin-surfactant interactions suggest a strong potential for morphology control. For related anionic porphyrins, interactions with cationic surfactants have been shown to induce disaggregation at low surfactant concentrations and the formation of specific porphyrin-surfactant aggregates as the concentration increases. The interplay between electrostatic interactions, hydrophobic effects, and π-π stacking within the micellar environment can lead to the formation of diverse nanostructures, such as nanorods, nanorings, and vesicles. The specific morphology is often dependent on the nature of the surfactant, its concentration, and the solution conditions.

Aggregation Phenomena in Solution and Solid State

Porphyrins, particularly those with peripheral charges, have a strong tendency to aggregate in aqueous solutions. This process is driven by a combination of forces including π-π stacking, electrostatic interactions, and hydrogen bonding. The aggregation of water-soluble porphyrins like the tetra-carboxyphenyl derivatives is a well-documented phenomenon and is highly dependent on the solution environment. asianpubs.orgnih.gov The presence of four carboxylic acid groups on meso-Tetra(2-carboxyphenyl)porphine makes it a water-soluble porphyrin with a significant tendency to aggregate. asianpubs.org

The aggregation of porphyrins leads to distinct changes in their electronic absorption spectra, providing a powerful tool for studying these phenomena. Two primary types of aggregates are typically observed: J-aggregates and H-aggregates, which are characterized by specific arrangements of the porphyrin molecules. nih.gov

H-aggregates , or face-to-face aggregates, result in a blue shift of the Soret band in the UV-Vis spectrum. This is due to the parallel stacking of the porphyrin macrocycles. For the related meso-Tetra(4-carboxyphenyl)porphine (TCPP), H-aggregation in acidic aqueous solution (pH=1) is evidenced by a shift of the Soret band from approximately 414 nm to 420 nm. asianpubs.org

J-aggregates , or edge-to-edge aggregates, lead to a red shift of the Soret band. This type of aggregation is characterized by a slipped-stack arrangement of the porphyrin units.

In alkaline aqueous solutions and at low concentrations (below 6 µM for the para-isomer), meso-Tetra(4-carboxyphenyl)porphine exists primarily as a monomeric free base. nih.gov As the concentration increases, deviations from the Beer-Lambert law are observed, indicating the onset of aggregation. nih.gov

Spectroscopic Data for meso-Tetra(4-carboxyphenyl)porphine (TCPP) in Different Conditions
ConditionSpeciesSoret Band (λmax, nm)Q-Bands (λmax, nm)Reference
pH 9, 1 x 10-5 MMonomer (H2TCPP)414517, 554, 579, 634 asianpubs.org
pH 1 (in HCl), 1 x 10-5 MH-aggregate (H4TCPP2+)420670 asianpubs.org

Several factors can be tuned to control the aggregation state of meso-Tetra(2-carboxyphenyl)porphine in solution.

pH: The pH of the solution is a critical factor. In acidic conditions, the inner nitrogen atoms of the porphyrin core become protonated, leading to the formation of the diacid species (H4TCPP2+). This protonation reduces electrostatic repulsion and promotes aggregation. asianpubs.orgresearchgate.net Conversely, in alkaline solutions, the carboxylic acid groups are deprotonated, leading to increased electrostatic repulsion that can disfavor aggregation. nih.gov

Counterions: The nature of the counterions present in the solution can have a profound effect on the morphology of the aggregates. For the diacid form of meso-Tetra(4-carboxyphenyl)porphine, it has been shown that different counterions can lead to different aggregate structures. For instance, in the presence of nitrate (B79036) (NO3-), nanorods are formed, whereas chloride (Cl-) ions promote the formation of ring-shaped nanostructures. asianpubs.orgnih.gov This suggests that counterions may be intercalated within the aggregate structure, influencing the packing of the porphyrin molecules. researchgate.netacs.org

Concentration: As with most aggregation processes, the concentration of the porphyrin is a key determinant. At very low concentrations, the porphyrin exists as a monomer. As the concentration is increased, dimerization and the formation of larger aggregates become more favorable. researchgate.net For meso-Tetra(4-carboxyphenyl)porphine, dimerization has been observed at concentrations above 10-5 M.

Host-Guest Chemistry and Molecular Recognition

The well-defined structure and functional groups of porphyrins make them excellent candidates for applications in host-guest chemistry and molecular recognition. The carboxylic acid groups of meso-Tetra(2-carboxyphenyl)porphine can act as hydrogen bond donors and acceptors, enabling specific interactions with complementary guest molecules.

While specific studies detailing the host-guest interactions of meso-Tetra(2-carboxyphenyl)porphine with other porphyrins are limited, the principles of molecular recognition suggest that it can form well-defined supramolecular assemblies with complementary molecules. For the related meso-Tetra(4-carboxyphenyl)porphine, interactions with porphyrins bearing complementary functionalities, such as amino groups, have been shown to lead to the formation of binary self-assembled systems through acid-base interactions. frontierspecialtychemicals.com The steric hindrance imposed by the ortho-carboxy groups in meso-Tetra(2-carboxyphenyl)porphine is expected to play a significant role in the geometry and stability of such complexes, potentially leading to unique atropisomeric recognition behavior.

The self-assembly of porphyrins on solid surfaces is a promising route for the fabrication of functional molecular devices. The nature of the porphyrin, the substrate, and the deposition conditions all influence the structure of the resulting molecular layer. There is a lack of specific research on the adsorption and ordered array formation of meso-Tetra(2-carboxyphenyl)porphine on Au(111) surfaces. However, studies on the closely related meso-tetrakis(4-carboxyphenyl)porphine have shown that it can form ordered supramolecular arrays on Au(111). frontierspecialtychemicals.com The interaction with the gold surface can lead to a distortion of the porphyrin macrocycle due to the coordination of the iminic nitrogen atoms to the gold surface. wsu.edu The carboxylic acid groups can form intermolecular hydrogen bonds, leading to the formation of two-dimensional networks. The specific arrangement and stability of such arrays formed by meso-Tetra(2-carboxyphenyl)porphine would be influenced by the steric constraints of the ortho-carboxy groups, which could lead to different packing arrangements compared to its para-isomer.

Applications in Catalysis and Sensing Technologies Utilizing Meso Tetra 2 Carboxyphenyl Porphine

Heterogeneous Catalysis

The immobilization of meso-Tetra(2-carboxyphenyl)porphine and its metal complexes onto solid supports forms the basis of its application in heterogeneous catalysis, offering advantages in catalyst recovery and reuse.

Photocatalytic Systems for Redox Reactions (e.g., CO₂ Reduction, Hydrogen Production, Pollutant Degradation)

Currently, there is limited specific research available on the application of meso-Tetra(2-carboxyphenyl)porphine in photocatalytic systems for CO₂ reduction, hydrogen production, or the degradation of pollutants. While the broader class of porphyrins, particularly the para-isomer (meso-Tetra(4-carboxyphenyl)porphine), has been extensively studied for these applications, detailed research findings focusing solely on the ortho-isomer are not prevalent in the current scientific literature.

Electrocatalysis in Energy Conversion Devices

In the realm of energy conversion, iron complexes of meso-Tetra(2-carboxyphenyl)porphine have demonstrated significant promise as electrocatalysts for the oxygen reduction reaction (ORR), a critical process in fuel cells. Specifically, Iron(III) meso-tetra(2-carboxyphenyl)porphine chloride has been investigated as a soluble electrocatalyst. acs.orgnih.gov

Research has shown that this compound exhibits high selectivity for the four-electron reduction of oxygen to water, minimizing the production of hydrogen peroxide. acs.orgnih.gov This high selectivity is a crucial attribute for enhancing the efficiency and longevity of fuel cells.

CatalystReactionSolventTurnover Frequency (TOF)Potential (vs Cp₂Fe⁺/₀)Selectivity
Iron(III) meso-tetra(2-carboxyphenyl)porphine chlorideOxygen Reduction Reaction (ORR)Acetonitrile200 s⁻¹-0.4 VHigh for H₂O production

Biomimetic Catalysis (e.g., Peroxidase-like Activity)

Detailed studies focusing on the biomimetic catalytic activities, such as peroxidase-like functions, of meso-Tetra(2-carboxyphenyl)porphine are not extensively reported in the current body of scientific literature. While metalloporphyrins are generally known to mimic the function of heme-containing enzymes, specific research on the ortho-isomer in this context is limited.

Mechanistic Studies of Catalytic Activity and Selectivity

The unique positioning of the carboxyl groups in meso-Tetra(2-carboxyphenyl)porphine plays a critical role in its catalytic mechanism, particularly in the electrocatalytic reduction of oxygen. Mechanistic studies have revealed that these pendant carboxylic acid groups act as proton relays, facilitating the delivery of protons to the active site. acs.orgnih.gov

This intramolecular proton-donating capability is believed to be responsible for the enhanced selectivity for the reduction of O₂ to H₂O. acs.orgnih.gov A comparative study with the 4-carboxyphenyl (para) isomer, where the carboxylic acid groups are positioned away from the iron center, showed that the para-isomer is a much less selective catalyst. acs.orgnih.gov This comparison underscores the importance of the ortho-substitution for achieving high selectivity in the oxygen reduction reaction. acs.orgnih.gov The proposed mechanism involves the rapid reduction of the iron center, followed by oxygen binding and subsequent proton-coupled electron transfer steps, with the local proton source provided by the ortho-carboxylic acid groups facilitating the cleavage of the O-O bond and the formation of water.

Sensor Development

The structural and electronic properties of meso-Tetra(2-carboxyphenyl)porphine make it a candidate for the development of chemical sensors. Its ability to form well-defined structures, such as metal-organic frameworks (MOFs), is a key aspect of its application in this field.

Optical and Electrochemical Sensing Mechanisms

Meso-Tetra(2-carboxyphenyl)porphine can be utilized as a building block in the creation of sensors that operate through electrochemical mechanisms. One notable application is the development of ultrathin MOF nanosheets for the resistive sensing of methanol (B129727) gas. rsc.org In such a sensor, the MOF nanosheets composed of the porphyrin linker and metal nodes serve as the active material. rsc.org

The sensing mechanism is based on the change in electrical resistance of the MOF nanosheets upon exposure to methanol gas. rsc.org The high sensitivity, fast response and recovery times, and good selectivity of these sensors are attributed to the high surface area and specific chemical environment provided by the ultrathin MOF structure. rsc.org

Sensor TypeAnalyteSensing MaterialKey Performance Metrics
Resistive Gas SensorMethanolUltrathin anionic metal-organic framework (MOF) nanosheetsHigh Rₐᵢᵣ/R₉ₐₛ (363.2 at 100 ppm), Fast response/recovery (6 s/2 s at 20 ppm)

While the potential for optical sensing exists, particularly through fluorescence quenching or colorimetric changes upon analyte binding, specific and detailed research on optical sensors based solely on meso-Tetra(2-carboxyphenyl)porphine is not widely available at present.

Oxygen and Carbon Monoxide Sensing

Metalloporphyrins derived from TCPP are particularly effective for detecting gases like oxygen and carbon monoxide. The central metal ion within the porphyrin ring plays a crucial role in the sensing mechanism. Palladium(II) meso-Tetra(4-carboxyphenyl)porphine (B77598), for instance, exhibits photophysical properties that make it highly suitable for optical oxygen sensing. frontierspecialtychemicals.com The principle often relies on the quenching of the metalloporphyrin's phosphorescence by molecular oxygen. This quenching effect is typically reversible and concentration-dependent, allowing for quantitative measurements.

Research has demonstrated the utility of Pd(II)-TCPP complexes in various sensing platforms. These complexes can be incorporated into hydrogels to create microparticles for monitoring oxygen levels within large, tissue-engineered constructs. frontierspecialtychemicals.com Furthermore, metal-organic frameworks synthesized with TCPP derivatives can undergo structural transformations that facilitate the reversible binding of oxygen, forming the basis for novel oxygen sensors. frontierspecialtychemicals.com

Similarly, iron-porphyrin complexes have shown significant promise for carbon monoxide (CO) detection. Chemiresistive sensors fabricated with iron tetraphenyl porphyrin functionalized on reduced graphene oxide have demonstrated high sensitivity and a low limit of detection for CO gas, well below the permissible exposure limits set by occupational safety standards. nih.gov The interaction between the iron center and CO molecules alters the electronic properties of the material, leading to a measurable change in resistance. nih.gov

Metal Ion Detection

The versatile coordination chemistry of TCPP makes it an excellent building block for sensors designed to detect metal ions. The porphyrin core can be functionalized or used to construct more complex structures like MOFs that exhibit high selectivity and sensitivity towards specific metal cations. mdpi.com

One prominent application is in the creation of fluorescent sensors. For example, a zirconium-based MOF synthesized using TCPP as the organic linker (a structure known as PCN-224) has been shown to act as a fluorescent sensor for cadmium ions (Cd²⁺). mdpi.comfrontierspecialtychemicals.com The interaction of Cd²⁺ with the MOF results in a detectable enhancement in fluorescence intensity, allowing for sensitive detection. mdpi.com The porous and highly structured nature of these MOFs provides an ideal environment for selectively binding target ions. oiccpress.com

The sensing mechanism can be tailored by modifying the porphyrin structure or the central metal ion. The carboxylate groups on TCPP provide convenient anchoring points for creating robust sensing materials. While many porphyrins are insoluble in water, TCPP can be modified to improve its water solubility, expanding its applications for detecting metal ions in aqueous environments. mdpi.com

Summary of Metal Ion Sensing Applications
Target IonSensing PlatformSensing MechanismReference
Cadmium (Cd²⁺)Zirconium-based MOF (PCN-224) with TCPP linkerFluorescence enhancement mdpi.comfrontierspecialtychemicals.com

Biosensing Applications (e.g., DNA Methylation Detection on Light-Addressable Potentiometric Sensors)

A significant and innovative application of TCPP is in the field of biosensing, particularly for the detection of epigenetic modifications like DNA methylation. frontierspecialtychemicals.com Light-Addressable Potentiometric Sensors (LAPS) are semiconductor-based devices that detect changes in surface potential, making them suitable for monitoring biochemical interactions. frontiersin.org

In a notable study, TCPP was used to enhance the sensitivity of a LAPS for detecting 5-methylcytosine (B146107) (5mC), a key marker of DNA methylation. nih.gov The research compared different methods of immobilizing TCPP on the LAPS surface to anchor target single-stranded DNA (ssDNA) sequences. nih.gov

The study explored two main configurations:

A flat-lying TCPP layer on a reduced-graphene-oxide-decorated LAPS. nih.gov

A stand-up orientation where TCPP was covalently anchored to a glutaraldehyde-treated LAPS. nih.gov

It was found that while both configurations could detect as little as one methylated cytosine in a DNA sequence, the covalently anchored, stand-up TCPP configuration provided significantly enhanced sensitivity. nih.govnih.gov This improved performance was attributed to the specific molecular configuration and the accessibility of the carboxyl groups on TCPP, which facilitated a more effective binding and detection of the methylation event. nih.gov This approach represents a novel, low-cost method for DNA methylation analysis, which is crucial for the early diagnosis and study of various diseases, including cancer. nih.govacs.org

Comparison of TCPP-based LAPS Interfaces for DNA Methylation Sensing
Interface ConfigurationDescriptionKey FindingReference
Flat π-conjugated TCPP layerTCPP adsorbed on a reduced-graphene-oxide (rGO) decorated LAPS surface.Capable of detecting a single 5mC site. nih.gov
Stand-up covalently anchored TCPPTCPP covalently bonded to a glutaraldehyde (B144438) (GA) treated LAPS surface.Demonstrated enhanced sensitivity and a higher output-voltage change compared to the flat configuration. nih.govnih.gov
Blank (Control)GA-treated LAPS without TCPP modification.Lower sensitivity compared to TCPP-enhanced interfaces. nih.gov

Theoretical and Computational Investigations of Meso Tetra 2 Carboxyphenyl Porphine

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic ground state of porphyrin systems. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular geometries, orbital energies, and electron density distributions. For meso-Tetra(2-carboxyphenyl)porphine, a key structural feature DFT can elucidate is the dihedral angle between the phenyl rings and the porphyrin macrocycle. Due to steric hindrance from the ortho-carboxyl groups, these rings are expected to be significantly twisted out of the porphyrin plane, which in turn influences the electronic communication between the peripheral substituents and the central porphyrin core.

To explore the excited-state properties and predict the electronic absorption spectra, Time-Dependent Density Functional Theory (TDDFT) is the most widely used method. TDDFT calculates the energies of electronic transitions from the ground state to various excited states. This allows for the assignment of the characteristic absorption bands of porphyrins: the intense Soret band (or B band) in the near-UV region and the weaker Q bands in the visible region.

The choice of the exchange-correlation functional within DFT and TDDFT is critical for obtaining accurate results. Hybrid functionals like B3LYP are commonly employed, though range-separated functionals such as CAM-B3LYP may offer more accurate predictions for certain charge-transfer transitions. Calculations are often performed incorporating solvent effects, typically using a Polarizable Continuum Model (PCM), to better simulate experimental conditions.

A representative comparison of experimental and TDDFT-calculated absorption maxima for a related porphyrin, meso-tetraphenylporphine (H2TPP), illustrates the predictive power of this method.

Table 1: Representative TDDFT Calculation Results for H2TPP in Chloroform

Band Transition Calculated λmax (nm) Experimental λmax (nm)
Qy(0,0) HOMO -> LUMO 649 646
Qx(0,0) HOMO-1 -> LUMO 593 590
Qy(1,0) HOMO -> LUMO+1 550 547
Qx(1,0) HOMO-1 -> LUMO+1 516 514

Note: This data is illustrative of the methodology and accuracy for a closely related parent compound.

Molecular Dynamics Simulations of Intermolecular Interactions and Aggregation

Meso-substituted tetra-aryl porphyrins, particularly those with functional groups capable of hydrogen bonding like carboxylates, have a known tendency to self-assemble into aggregates in solution. Molecular Dynamics (MD) simulations are a powerful computational tool used to study these dynamic processes. MD simulations model the movement of atoms and molecules over time based on a classical force field, allowing for the exploration of intermolecular interactions that drive aggregation, such as π-π stacking, hydrogen bonding, and van der Waals forces.

For meso-Tetra(2-carboxyphenyl)porphine, the ortho-position of the carboxyl groups is expected to play a decisive role in its aggregation behavior. Unlike the para-isomer where the carboxyl groups extend away from the porphyrin core and can readily form extended hydrogen-bonding networks, the ortho-carboxyl groups are sterically hindered. MD simulations can predict the preferred aggregation motifs, such as face-to-face (H-aggregates) or edge-to-edge (J-aggregates), and determine the stability of dimers, trimers, and larger oligomers. These simulations can reveal how factors like solvent, pH (which affects the protonation state of the carboxyl groups), and temperature influence the structure and stability of the resulting aggregates.

Electronic Structure Calculations (e.g., Gouterman Orbital Analysis)

The characteristic UV-visible absorption spectrum of porphyrins is elegantly explained by the Gouterman four-orbital model. This model focuses on the four frontier molecular orbitals: the two highest occupied molecular orbitals (HOMO and HOMO-1) and the two lowest unoccupied molecular orbitals (LUMO and LUMO+1). In porphyrins of high symmetry, the HOMOs are nearly degenerate (labeled a1u and a2u), and the LUMOs are degenerate (labeled eg).

Electronic transitions between these four orbitals give rise to two primary excited states, which mix via configuration interaction to produce the low-intensity Q bands and the high-intensity Soret band. DFT calculations provide a quantitative picture of this model, yielding the precise energies and compositions of the frontier orbitals.

Table 2: Gouterman's Four-Orbital Model and Corresponding Electronic Transitions

Orbital Type Primary Transition Contributions to Absorption Bands
LUMO+1 (eg) π* Transitions to LUMO/LUMO+1 from HOMO/HOMO-1 give rise to the Soret and Q bands.
LUMO (eg) π*
HOMO (a2u) π

This table describes the general model applicable to meso-Tetra(2-carboxyphenyl)porphine.

Prediction of Spectroscopic Properties and Reactivity Profiles

Beyond the UV-visible absorption spectrum, computational methods can predict a range of other spectroscopic properties. For instance, TDDFT can be used to calculate the energies of the lowest triplet states, which is crucial for predicting phosphorescence properties and understanding the efficiency of singlet oxygen generation in photodynamic therapy applications. Calculations can also help interpret vibrational spectra (Infrared and Raman) by computing the frequencies and intensities of normal modes.

Computational chemistry is also invaluable for predicting the reactivity of meso-Tetra(2-carboxyphenyl)porphine. The energies of the HOMO and LUMO are key indicators of its redox potential; a high-energy HOMO suggests it is a good electron donor (easily oxidized), while a low-energy LUMO indicates it is a good electron acceptor (easily reduced). Furthermore, by calculating the distribution of electron density and the electrostatic potential map, one can predict the most likely sites for electrophilic or nucleophilic attack. The carboxyl groups, for example, are predicted to be sites of high negative electrostatic potential, making them targets for protonation or coordination with metal cations. The central nitrogen atoms are also key sites for coordination chemistry, and calculations can help predict the stability and geometry of various metalloporphyrin complexes.

Interactions of Meso Tetra 2 Carboxyphenyl Porphine with Biological Systems Fundamental Mechanisms

Mechanisms of Cellular Internalization and Uptake

The cellular uptake of meso-Tetra(2-carboxyphenyl)porphine (TCPP) is a critical determinant of its efficacy in therapeutic and diagnostic applications. Research has elucidated that its entry into cancer cells is not a passive process but rather an active, energy-dependent mechanism primarily mediated by endocytosis.

Investigation of Endocytosis Pathways (e.g., Clathrin-mediated Endocytosis)

Further evidence for the involvement of clathrin-mediated endocytosis comes from the use of specific inhibitors. Pre-incubation of SW480 cells with sucrose, a known inhibitor of clathrin-coated pit formation, led to a significant decrease in the internalization of TCPP. nih.govresearchgate.net Conversely, the use of filipin, an inhibitor of the caveolae-mediated pathway, did not affect TCPP uptake, suggesting that this pathway is not significantly involved. researchgate.net The clathrin-mediated entry is a common mechanism for the internalization of various nanoparticles. researchgate.net

The rapid uptake of TCPP nanoparticles has been observed in various cancer cell lines. For example, SW480 cells showed a swift uptake of TCPP nanoparticles, reaching saturation after only one hour of incubation. nih.gov

Table 1: Effect of Temperature on Cellular Uptake of Different TCPP Formulations in SW480 Cells
TCPP FormulationUptake Reduction at 4°C (compared to 37°C)Reference
TCPP Nanoparticles78.3%
Free TCPP73.8%
TCPP-loaded PLGA Nanoparticles70.7%

Identification of Specific Receptors and Binding Affinities (e.g., CD320 Receptor Binding)

While the LDL receptor has been implicated in the uptake of other porphyrins, its role in TCPP internalization appears to be modest. bioaffinitytech.comnih.gov More recent research has identified the CD320 receptor, also known as the transcobalamin receptor (TCblR), as a key player in the uptake of TCPP by cancer cells. bioaffinitytech.comresearchgate.netbioaffinitytech.com CD320 is responsible for the cellular uptake of vitamin B12 (cobalamin) when it is bound to transcobalamin II. bioaffinitytech.comnih.gov

Studies have shown a strong binding affinity between TCPP and the CD320 receptor, with a dissociation constant (K D ) of 42 nM. bioaffinitytech.comresearchgate.netbioaffinitytech.com This strong interaction suggests that CD320 acts as a novel receptor for TCPP. nih.govresearchgate.net Further supporting this, TCPP has been shown to compete with the natural ligand, cobalamin/transcobalamin II, for binding to the CD320 receptor. nih.govresearchgate.net

The functional significance of this interaction has been demonstrated through knockdown experiments. Using short hairpin RNA (shRNA) to reduce the expression of CD320 in various cancer cell lines resulted in a significant decrease in TCPP uptake. bioaffinitytech.combioaffinitytech.com For instance, knockdown of CD320 led to up to a 40% reduction in TCPP uptake in lung, breast, and prostate cancer cells. bioaffinitytech.comresearchgate.netbioaffinitytech.com This provides strong evidence that TCPP utilizes the CD320 receptor to enter cancer cells. bioaffinitytech.combioaffinitytech.com The overexpression of the CD320 receptor in many types of cancer cells could explain the selective accumulation of TCPP in these tissues. bioaffinitytech.com

Table 2: Reduction in TCPP Uptake Following CD320 Knockdown in Various Cancer Cell Lines
Cancer Cell LineCell TypeReduction in TCPP UptakeReference
HCC15Lung Squamous Cell Carcinoma39% researchgate.net
H157Lung Squamous Cell Carcinoma11% researchgate.net
MDA-MB-231Breast Cancer39% researchgate.net
LNCaPProstate Cancer30% researchgate.net
DU145Prostate Cancer21% researchgate.net

Photodynamic Activity at the Molecular and Cellular Level

The photodynamic activity of meso-Tetra(2-carboxyphenyl)porphine is the cornerstone of its application in photodynamic therapy (PDT). This process involves the absorption of light by the photosensitizer, leading to a series of photochemical reactions that culminate in cell death.

Generation of Reactive Oxygen Species (e.g., Singlet Oxygen)

Upon irradiation with light of an appropriate wavelength, porphyrin-based photosensitizers like TCPP can generate reactive oxygen species (ROS), with singlet oxygen being a particularly important cytotoxic agent. mdpi.com The fundamental mechanism involves the photosensitizer absorbing a photon, which elevates it to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. This excited triplet state can then transfer its energy to molecular oxygen (in its ground triplet state), converting it to the highly reactive singlet oxygen. nih.gov

The generation of singlet oxygen by TCPP derivatives has been experimentally confirmed. nih.gov For example, lysine-conjugated TCPP complexes, when irradiated with a 405 nm light source, demonstrated a time-dependent generation of singlet oxygen, as detected by the fluorescent indicator dye, singlet oxygen sensor green (SOSG). mdpi.comnih.govresearchgate.net The ability of a photosensitizer to generate ROS is a key determinant of its photodynamic efficacy. nih.gov

Studies on Photosensitization Mechanisms

The effectiveness of PDT is dependent on several factors: the photosensitizer itself, the presence of light of a specific wavelength, and the availability of oxygen in the target tissue. mdpi.com Porphyrins are well-established photosensitizers used in clinical PDT. mdpi.com The photosensitization process initiates a cascade of events leading to cellular damage. The interaction between the excited triplet state of the photosensitizer and molecular oxygen is the critical step that produces singlet oxygen and other ROS, ultimately inducing cell death. nih.gov

Studies on various porphyrin derivatives have shown that the type of sensitizer, its concentration, and the light dose all influence the photodynamic effect and the amount of ROS produced. nih.gov For instance, research on meso-tetraphenyltetrabenzoporphyrins, which are structurally related to TCPP, has demonstrated their ability to generate ROS and cause photodamage to cancer cells. nih.gov Conjugating TCPP derivatives to nanostructures like graphene quantum dots has also been explored to enhance their photodynamic activity. rsc.org

Conjugation to Biological Ligands and Macromolecules for Mechanistic Probes

The four carboxylic acid groups of meso-Tetra(2-carboxyphenyl)porphine provide convenient handles for conjugation to various biological ligands and macromolecules. mdpi.comnih.gov This chemical versatility allows for the development of targeted photosensitizers and probes to investigate biological mechanisms. By attaching specific targeting moieties, the delivery of the photosensitizer to particular cells or tissues can be enhanced, potentially increasing therapeutic efficacy and reducing off-target effects.

For example, TCPP has been conjugated to lysine (B10760008) to explore targeting of the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. nih.gov Although in this particular study, the lysine-TCPP conjugate did not show specific uptake via LAT1, it highlights the utility of TCPP as a scaffold for assessing molecular targeting strategies. nih.gov

The ability to conjugate TCPP to different molecules allows for the systematic investigation of structure-activity relationships and the optimization of photosensitizer properties. This approach is valuable for developing novel theranostic agents that combine diagnostic imaging and therapeutic functions in a single molecule.

Compound Information

Table 3: List of Chemical Compounds
Compound NameSynonymsCAS NumberMolecular FormulaMolecular Weight
meso-Tetra(2-carboxyphenyl)porphine5,10,15,20-tetrakis(2-carboxyphenyl)porphyrin70152-55-5C48H30N4O8790.77 g/mol
meso-Tetra(4-carboxyphenyl)porphyrinmTCPP14609-54-2C48H30N4O8790.77 g/mol
meso-Tetra(2-carboxyphenyl)porphine tetramethyl esterTetramethyl 4,4',4'',4'''-(5,10,15,20-porphyrintetrayl)tetrabenzoate123878-67-1C52H38N4O8846.88 g/mol
meso-tetra(4-sulfonatophenyl)porphyrinTPPS439174-83-5C44H30N4O12S4934.99 g/mol
Zn(II) meso-Tetra(4-carboxyphenyl)porphine (B77598)Zn-TCPP27647-84-3C48H28N4O8Zn854.17 g/mol
meso-tetra-(3,5-dibromo-4-hydroxylphenyl)-porphyrinT(DBHP)PNot AvailableC44H22Br8N4O41333.92 g/mol

Amino Acid Conjugates

The fundamental interaction between meso-Tetra(2-carboxyphenyl)porphine and amino acids is characterized by the formation of covalent amide bonds. This is achieved by coupling the carboxylic acid groups of the porphyrin with the amino groups of the amino acids. A significant feature of meso-Tetra(2-carboxyphenyl)porphine is its existence as a mixture of four stable atropisomers, which arise from the restricted rotation of the phenyl rings relative to the porphyrin plane. These atropisomers (α,α,α,α; α,β,α,β; α,α,α,β; and α,α,β,β) present different spatial arrangements of the four carboxylic acid groups.

Research has demonstrated that when an amino acid, such as the ethyl ester of L-alanine (H-L-Ala-OEt), is covalently linked to each of the four atropisomers, the chiral amino acid residues are held in distinct, fixed orientations relative to the porphyrin macrocycle. sci-hub.ru This rigid arrangement forces a specific conformational interaction between the chiral amino acid and the porphyrin's extensive π-electron system.

The primary mechanism of interaction is the induction of chirality from the amino acid to the achiral porphyrin chromophore. This interaction is observable through spectroscopic methods, particularly circular dichroism (CD). Studies by Nishino et al. have shown that the different atropisomers of the porphyrin-alanine conjugate exhibit unique induced CD spectra at the Soret band of the porphyrin. sci-hub.ru For instance, the α,α,α,α and α,β,α,β isomers, which have higher symmetry, show distinct bisignate CD curves, while the conjugates of the lower-symmetry atropisomers produce more featureless CD spectra. sci-hub.ru This phenomenon underscores that the spatial arrangement of the amino acid residues is a critical determinant of the spectroscopic outcome. The amide bond itself, separating the chiral center from the porphyrin, influences the degree of electronic interaction, which can be probed by ¹H NMR shifts of the amino acid's side chain protons. sci-hub.ru

This fundamental mechanism of covalent linkage and subsequent induced chirality is crucial for designing porphyrin-peptide hybrids for sophisticated applications, such as artificial proteins, where the defined spatial arrangement can dictate molecular recognition and catalytic functions. sci-hub.ru

Table 1: Induced Circular Dichroism (CD) Spectral Data for L-Alanine Ethyl Ester Conjugates of meso-Tetra(2-carboxyphenyl)porphine Atropisomers

Atropisomer ConjugateCD Spectrum Profile (Soret Band)
α,α,α,α-isomerBisignate (Positive and Negative Peaks)
α,β,α,β-isomerBisignate (Positive and Negative Peaks)
α,α,α,β-isomerFeatureless
α,α,β,β-isomerFeatureless

Data sourced from Nishino et al., J. Chem. Soc., Chem. Commun., 1992. sci-hub.ru

Quantum Dot Conjugates

Specific research detailing the conjugation of meso-Tetra(2-carboxyphenyl)porphine with quantum dots (QDs) is not extensively available in the reviewed scientific literature. However, fundamental interaction mechanisms can be inferred from studies on its closely related isomer, meso-Tetra(4-carboxyphenyl)porphine.

The predominant mechanism for the interaction between porphyrins and graphene quantum dots (GQDs) is non-covalent π-π stacking . rsc.orgcore.ac.uk This interaction is driven by the strong attractive forces between the large, delocalized π-electron system of the porphyrin macrocycle and the sp²-hybridized carbon lattice of the graphene quantum dot. core.ac.uk Spectroscopic evidence confirms the formation of stable conjugates through this mechanism. rsc.orgcore.ac.uk This non-covalent linkage enhances the photophysical properties of the porphyrin, often leading to improved fluorescence and singlet oxygen generation, which is beneficial for applications like photodynamic therapy. core.ac.uk

While this π-π stacking mechanism is well-documented for the 4-carboxyphenyl isomer, its applicability to the 2-carboxyphenyl isomer must consider the potential for steric hindrance. The ortho-position of the carboxylic acid groups may influence the planarity and proximity of the porphyrin ring to the quantum dot surface, potentially altering the strength and nature of the π-π stacking interaction.

Antibody and Avidin (B1170675) Conjugates

Detailed studies on the conjugation of meso-Tetra(2-carboxyphenyl)porphine specifically with antibodies or avidin are limited in the available literature. Nevertheless, the fundamental chemical principles for conjugating carboxylic acid-bearing porphyrins to proteins are well-established, primarily through research on the 4-carboxyphenyl isomer.

The core interaction mechanism is the formation of a stable, covalent amide bond between the porphyrin and the protein. nih.gov This is typically achieved using carbodiimide (B86325) chemistry. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate the carboxylic acid groups on the porphyrin. nih.govthermofisher.com This activation step forms a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the primary amine groups found on the side chains of lysine residues on the surface of antibodies. thermofisher.com The reaction results in a stable amide linkage, effectively tethering the porphyrin to the antibody. nih.gov To improve efficiency and stability in aqueous solutions, N-hydroxysuccinimide (NHS) is often used in conjunction with EDC to convert the intermediate into a more stable NHS ester before reaction with the amine. nih.gov

This conjugation method allows for the random attachment of multiple porphyrin molecules to a single antibody. nih.gov The resulting antibody-porphyrin conjugate ideally retains the antigen-binding specificity of the antibody, enabling targeted delivery of the porphyrin to specific cells or tissues. No specific research on the conjugation of meso-Tetra(2-carboxyphenyl)porphine with avidin was identified.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for meso-Tetra(2-carboxyphenyl)porphine and its metal derivatives?

  • Methodological Answer : The synthesis typically involves condensation reactions of pyrrole derivatives with 2-carboxybenzaldehyde under reflux conditions. Metalation (e.g., with Pd(II), Pt(II), or Mn(III)) is achieved by reacting the free-base porphyrin with metal salts (e.g., PdCl₂, PtCl₂) in DMF or DMSO under inert atmospheres . Characterization via UV-Vis spectroscopy (Soret and Q-bands) and NMR confirms structural integrity. For example, Pd(II)-TCPP exhibits a redshifted Soret band (~420 nm) compared to the free base .

Q. How do carboxyl groups influence the solubility and reactivity of meso-Tetra(2-carboxyphenyl)porphine?

  • Methodological Answer : The carboxyl groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) and enable covalent functionalization or coordination to metal nodes in MOFs. Solubility testing in aqueous buffers (pH 4–10) reveals limited stability, necessitating organic solvents for most applications. Carboxylates also act as anchoring sites for surface attachment in sensors or nanostructured materials .

Q. What characterization techniques are critical for confirming porphyrin purity and metalation?

  • Methodological Answer : Key techniques include:

  • UV-Vis Spectroscopy : Metalation shifts the Soret band (e.g., ZnTCPP: 422 nm; CoTCPP: 435 nm) .
  • Mass Spectrometry : Confirms molecular weight (e.g., Pd-TCPP: 895.18 g/mol ).
  • FTIR : Identifies carboxylate stretching vibrations (~1700 cm⁻¹) and metal-N bonds .
  • XRD : Resolves crystallinity in MOFs or self-assembled structures .

Q. What are the recommended storage conditions to prevent photodegradation?

  • Methodological Answer : Store in amber vials at room temperature, away from light. Stability tests show degradation under UV exposure (>8 hours), leading to reduced fluorescence intensity. Desiccate to avoid moisture-induced aggregation .

Q. How do carboxylated porphyrins facilitate the construction of metal-organic frameworks (MOFs)?

  • Methodological Answer : Carboxylate groups coordinate with metal clusters (e.g., Zr₆O₄(OH)₄ in Zr-MOFs) to form porous structures. For example, TCPP-based Zr-MOFs exhibit pH-dependent fluorescence and high stability in aqueous media, making them suitable for sensing or catalysis .

Advanced Research Questions

Q. How can DFT/TDDFT computational models predict photophysical properties of metallated TCPP derivatives?

  • Methodological Answer : Density functional theory (DFT) optimizes ground-state geometries, while time-dependent DFT (TDDFT) calculates excited-state transitions. For Al-PMOF, simulations align with experimental UV-Vis data, showing charge-transfer transitions between porphyrin and metal nodes. These models guide the design of light-harvesting materials by predicting absorption/emission spectra .

Q. What strategies resolve contradictions in catalytic efficiency between Pd-TCPP and Pt-TCPP for gas sensing?

  • Methodological Answer : Comparative studies reveal Pt-TCPP’s superior phosphorescence quenching by O₂ due to stronger spin-orbit coupling. To resolve discrepancies:

  • Experimental : Measure quenching constants (e.g., Stern-Volmer plots) under controlled O₂ concentrations .
  • Computational : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to correlate metal choice with electron-transfer efficiency .

Q. How do pH and solvent polarity affect the fluorescence stability of TCPP-based MOFs?

  • Methodological Answer : In Zr-MOFs, fluorescence intensity decreases at pH < 4 due to protonation of carboxylate linkers, disrupting energy transfer. Solvent polarity modulates excited-state lifetimes; DMSO stabilizes triplet states, enhancing phosphorescence in Pt-TCPP .

Q. What mechanisms explain contradictory reports on Mn-TCPP’s catalytic activity in hydrocarbon oxidation?

  • Methodological Answer : Discrepancies arise from varying reaction conditions (e.g., solvent, oxidant). Mn-TCPP exhibits higher turnover numbers in acetonitrile with tert-butyl hydroperoxide (TBHP) due to improved Mn(III)/Mn(IV) redox cycling. XAS studies confirm oxidation state changes during catalysis .

Q. How can TCPP derivatives be optimized for dual-mode sensing (e.g., O₂ and CO)?

  • Methodological Answer : Co-functionalize TCPP with redox-active metals (e.g., Pd for CO, Pt for O₂) and integrate into hydrogel matrices. For example, Pd-TCPP in polyacrylamide hydrogels shows reversible CO binding, while Pt-TCPP enables ratiometric O₂ sensing via phosphorescence quenching .

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